Fumarase Inhibition: Exceptional Potency vs. Succinate
S-2,3-Dicarboxyaziridine (DCAZ) demonstrates a Ki of 0.08 µM against pig heart fumarase [1]. This is 625-fold more potent than succinate, a known competitive inhibitor with a Ki of 5.0 × 10⁻⁴ M (500 µM) [2]. DCAZ's potency also surpasses that of (2S,3R)-tartrate (Ki = 30 µM) by 375-fold [3].
| Evidence Dimension | Fumarase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.08 µM |
| Comparator Or Baseline | Succinate (Ki = 500 µM); (2S,3R)-Tartrate (Ki = 30 µM) |
| Quantified Difference | DCAZ is 625-fold more potent than succinate and 375-fold more potent than tartrate. |
| Conditions | In vitro assay with purified pig heart fumarase; Ki values from separate studies conducted under comparable competitive inhibition conditions. |
Why This Matters
This substantial potency difference confirms that DCAZ is not interchangeable with generic fumarase inhibitors, making it essential for studies requiring potent, specific enzyme blockade.
- [1] Greenhut, J., Umezawa, H., & Rudolph, F. B. (1985). Inhibition of fumarase by S-2,3-dicarboxyaziridine. Journal of Biological Chemistry, 260(11), 6684-6686. PMID: 3997845. View Source
- [2] Beeckmans, S., & Kanarek, L. (1979). Affinity chromatography of pig heart fumarase. Biochemical Journal, 177(1), 115-120. View Source
- [3] Nigh, W. G., & Richards, J. H. (1980). Evidence against a step-wise mechanism for the fumarase-catalysed dehydration of (2S)-malate. European Journal of Biochemistry, 108(2), 355-363. View Source
